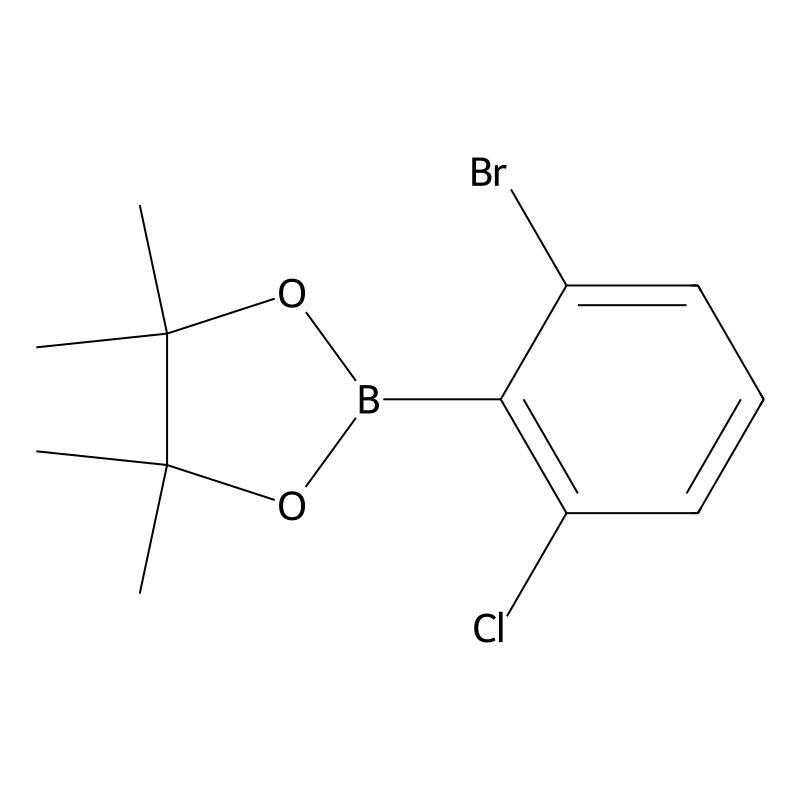2-Bromo-6-chlorophenylboronic acid pinacol ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Bromo-6-chlorophenylboronic acid pinacol ester is a specialized organoboron compound with the molecular formula and a molar mass of 317.41 g/mol. This compound is recognized for its unique structure, which features both bromine and chlorine substituents on the phenyl ring, enhancing its reactivity and utility in various
The primary application of 2-Bromo-6-chlorophenylboronic acid pinacol ester lies in its role as a coupling partner in Suzuki-Miyaura reactions. In this reaction, it reacts with aryl halides or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. The mechanism involves:
- Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide.
- Transmetalation: The boronic acid pinacol ester transfers its organic group to the palladium complex.
- Reductive Elimination: Finally, the biaryl product is formed as the palladium returns to its zero oxidation state .
The synthesis of 2-Bromo-6-chlorophenylboronic acid pinacol ester typically involves several key steps:
- Preparation of Grignard Reagent: Reacting 2-bromo-6-chlorophenyl magnesium bromide with trimethyl borate.
- Hydrolysis: Following the reaction, hydrolysis is performed to yield the boronic acid.
- Pinacol Ester Formation: The final step involves converting the boronic acid into its pinacol ester form using pinacol under acidic conditions.
These reactions are usually conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and at controlled temperatures to manage reactivity .
2-Bromo-6-chlorophenylboronic acid pinacol ester has several critical applications:
- Organic Synthesis: It is extensively used in synthesizing complex organic molecules through Suzuki-Miyaura coupling.
- Medicinal Chemistry: Serves as a building block for pharmaceuticals, aiding in drug development processes.
- Material Science: Employed in creating advanced materials such as polymers and nanomaterials.
- Biological Research: Useful in studying interactions within biological systems by serving as a precursor for biologically active compounds .
Interaction studies involving 2-Bromo-6-chlorophenylboronic acid pinacol ester primarily focus on its role in catalytic reactions and its binding interactions with various biomolecules. Its ability to modulate enzyme activity indicates potential applications in drug design and development, although detailed interaction profiles are still under investigation .
Several compounds exhibit structural similarities to 2-Bromo-6-chlorophenylboronic acid pinacol ester:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Phenylboronic Acid | Lacks halogen substituents; simpler reactivity. | |
| 2-Bromophenylboronic Acid | Contains bromine but lacks chlorine; less diverse reactivity. | |
| 6-Chlorophenylboronic Acid | Contains chlorine but lacks bromine; different reactivity profile. | |
| 6-Bromo-2-pyridineboronic Acid Pinacol Ester | Features nitrogen; used for different coupling reactions. |
The uniqueness of 2-Bromo-6-chlorophenylboronic acid pinacol ester lies in its dual halogenation (bromine and chlorine), which enhances its reactivity and selectivity compared to simpler boronic acids. This allows for more versatile substitution reactions and greater utility in complex organic synthesis compared to similar compounds .








